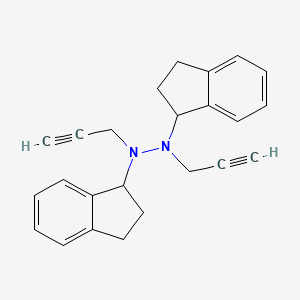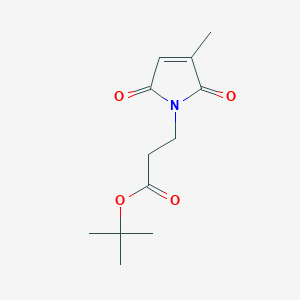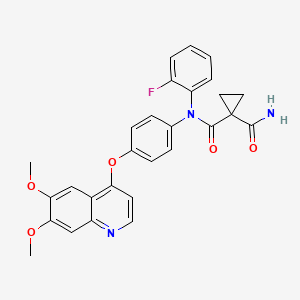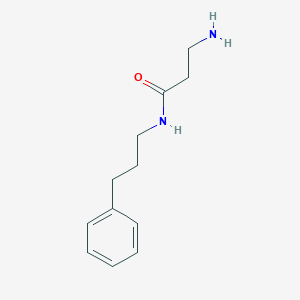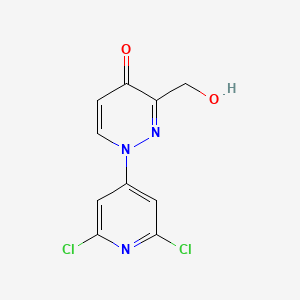
PiperacillinSulfoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PiperacillinSulfoxide is a derivative of Piperacillin, a broad-spectrum, semi-synthetic antibiotic related to Penicillin. This compound retains the antibacterial properties of its parent compound, Piperacillin, and is used in various scientific and medical applications .
準備方法
Synthetic Routes and Reaction Conditions
PiperacillinSulfoxide is synthesized from Piperacillin through an oxidation reaction. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to convert Piperacillin to this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography is common to achieve the desired quality .
化学反応の分析
Types of Reactions
PiperacillinSulfoxide undergoes various chemical reactions, including:
Oxidation: Conversion of Piperacillin to this compound.
Reduction: Potential reduction back to Piperacillin under specific conditions.
Substitution: Reactions involving the substitution of functional groups on the this compound molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Major Products
Oxidation: this compound.
Reduction: Piperacillin.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
PiperacillinSulfoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of bacterial resistance and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Industry: Utilized in the production of pharmaceutical formulations and as a quality control standard
作用機序
PiperacillinSulfoxide exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and last stage of bacterial cell wall synthesis. This leads to the lysis and death of the bacteria .
類似化合物との比較
Similar Compounds
Piperacillin: The parent compound of PiperacillinSulfoxide, used as a broad-spectrum antibiotic.
Tazobactam: Often combined with Piperacillin to enhance its effectiveness against beta-lactamase producing bacteria.
Ampicillin: Another penicillin derivative with a similar mechanism of action but different spectrum of activity.
Uniqueness
This compound is unique due to its enhanced stability and resistance to degradation compared to Piperacillin. This makes it a valuable compound in research and industrial applications where stability is crucial .
特性
分子式 |
C23H27N5O8S |
|---|---|
分子量 |
533.6 g/mol |
IUPAC名 |
(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H27N5O8S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)37(36)20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14-,15+,20-,37?/m1/s1 |
InChIキー |
GRUJPMFLVBFNDC-ZBRIBHSASA-N |
異性体SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4=O)(C)C)C(=O)O |
正規SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4=O)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


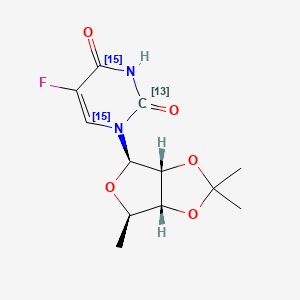
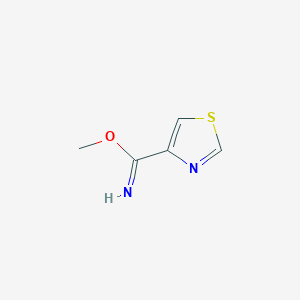
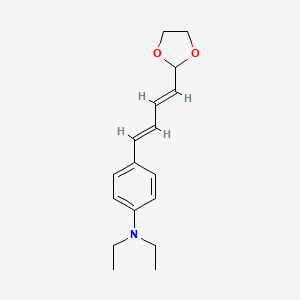
![Methyl 2-methylsulfonyl-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13857517.png)
![2,3-Dihydro-N-(4-methoxy-2-methylphenyl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1H-indole-1-carboxamide](/img/structure/B13857519.png)

![1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide](/img/structure/B13857532.png)
